![molecular formula C5H8BrF3 B3232959 (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane CAS No. 1349699-64-4](/img/structure/B3232959.png)
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
Overview
Description
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is a chemical compound that belongs to the family of halogenated hydrocarbons. It is a colorless liquid that is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to modify the structure of a molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. However, it is believed to be relatively non-toxic and has low environmental impact.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is its versatility in organic synthesis. It can be used to modify the structure of a molecule in a variety of ways, making it a valuable tool in scientific research. However, it can also be challenging to handle due to its reactivity and toxicity. Proper safety measures should be taken when working with this compound.
Future Directions
There are several potential future directions for (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. One area of interest is its potential use in the synthesis of new pharmaceuticals and materials. It may also be used in the development of new analytical methods for the detection and quantification of various compounds. Additionally, further research is needed to better understand its mechanism of action and potential applications in other fields.
Conclusion:
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is a valuable compound in scientific research due to its versatility in organic synthesis. While its mechanism of action is not well understood, it is widely used as a reagent in the synthesis of various compounds. Its potential applications in the development of new pharmaceuticals, materials, and analytical methods make it an area of interest for future research. However, proper safety measures should be taken when working with this compound due to its reactivity and toxicity.
Scientific Research Applications
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reference standard in analytical chemistry.
properties
IUPAC Name |
(2S)-2-bromo-1,1,1-trifluoro-3-methylbutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPGBRVDWFPISZ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717823 | |
Record name | (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1349699-64-4 | |
Record name | (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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